molecular formula C10H11FOS B14056504 1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one

1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one

Cat. No.: B14056504
M. Wt: 198.26 g/mol
InChI Key: KYTLYKRXBODOAK-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one is a fluorinated aryl ketone featuring a methylthio (-SMe) substituent at the 6-position and a fluorine atom at the 2-position of the benzene ring. This compound’s unique electronic and steric profile arises from the electron-withdrawing fluorine and electron-donating methylthio group, which may influence its reactivity in coupling reactions, solubility, and stability compared to similar ketones .

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(2-fluoro-6-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11FOS/c1-3-8(12)10-7(11)5-4-6-9(10)13-2/h4-6H,3H2,1-2H3

InChI Key

KYTLYKRXBODOAK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one typically involves starting from appropriate raw materials and undergoing a series of organic reactions. One common method involves the reaction of 2-fluoro-6-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptor sites, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Coupling Efficiency

The α-position to the ketone is critical in coupling reactions. highlights that analogs like 1-(4-ethylphenyl)propan-1-one and 1-(4-(tert-butyl)phenyl)propan-1-one undergo coupling at the α-position with yields ranging from 61% to 70% (Table 1). The target compound’s 2-fluoro-6-(methylthio) substitution likely alters electronic density at the α-position compared to analogs with alkyl or halogen substituents (e.g., 4-Cl, 4-F).

Table 1: Coupling Yields of Selected Aryl Propan-1-ones

Compound Substituents Coupling Yield
1-(4-Ethylphenyl)propan-1-one 4-Ethyl 62%
1-(4-Chlorophenyl)propan-1-one 4-Cl 61%
1-(4-(tert-Butyl)phenyl)propan-1-one 4-t-Bu 68%
Target Compound 2-F, 6-SMe Not reported

Structural and Functional Group Comparisons

  • Neroli Ketone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one) : Unlike the target’s aromatic system, Neroli Ketone features a cyclohexenyl ring with methyl and isopropyl groups. This structural difference results in distinct physicochemical properties, such as lower polarity and higher volatility (C₁₃H₂₂O vs. C₁₀H₁₁FOS for the target) .
  • 1-(4-Tosylphenyl)propan-1-one : The tosyl (-SO₂C₆H₄Me) group in this compound introduces strong electron-withdrawing effects, contrasting with the methylthio group in the target. Such differences may influence sulfonation or oxidation pathways .

Key Research Findings and Limitations

  • Reactivity Trends : Electron-donating groups (e.g., -SMe) may enhance α-C–H activation in coupling reactions, while electron-withdrawing groups (e.g., -F) could deactivate the ring .
  • Data Gaps: No direct studies on the target compound’s coupling behavior or stability are available. Current inferences rely on analogs with divergent substituents.
  • Physicochemical Properties : The target’s molecular weight (MW 198.25 g/mol) and logP (estimated ~2.8) differ significantly from Neroli Ketone (MW 194.31 g/mol, logP ~3.5) due to aromatic vs. alicyclic frameworks .

Notes

  • Discrepancies in Evidence : lists Neroli Ketone’s formula as "C3H22O", which is likely a typographical error (expected: C₁₃H₂₂O).
  • Synthetic Challenges: Fluorine’s electronegativity and sulfur’s susceptibility to oxidation may complicate the target compound’s synthesis compared to non-halogenated analogs .

This analysis synthesizes fragmentary data from diverse sources to hypothesize the target compound’s behavior. Further experimental validation is required to confirm these predictions.

Biological Activity

1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one, an organic compound with the molecular formula C10H11FOS, has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This compound is characterized by a unique structural arrangement, featuring a fluorine atom and a methylthio group attached to a phenyl ring, which connects to a propanone moiety. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

The biological activity of this compound is believed to be mediated through its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity and influence biochemical pathways related to cell signaling, metabolism, and gene expression. The specific effects depend on factors such as concentration, exposure duration, and the biological system being studied.

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results from these studies are summarized in the table below:

Cell Line IC50 (µM) Mechanism of Action
HCT-1164.5Induces G0/G1 phase arrest
MCF-75.0Induces apoptosis
HeLa6.0Modulates cell cycle dynamics

The IC50 values indicate the concentration required for 50% inhibition of cell viability after 72 hours of treatment. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, suggesting potential therapeutic applications in cancer treatment .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Activity : A study evaluated the compound's effects on HCT-116 cells, revealing that it induced significant G0/G1 phase arrest at concentrations as low as 10 µM. Higher concentrations led to increased apoptosis in both wild-type and mutant p53 cell lines .
  • Antimicrobial Assessment : Another study focused on the antimicrobial potential of the compound against various bacterial strains. It demonstrated promising activity against specific pathogens, warranting further investigation into its application as an antimicrobial agent.

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